2,5-Bis(2,4-dihydroxybenzoyl)benzene-1,4-dicarboxylic acid
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Overview
Description
2,5-Bis(2,4-dihydroxybenzoyl)terephthalic acid is an organic compound with the molecular formula C15H10O7 It is a derivative of terephthalic acid, featuring two 2,4-dihydroxybenzoyl groups attached to the 2 and 5 positions of the terephthalic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Bis(2,4-dihydroxybenzoyl)terephthalic acid can be synthesized through a multi-step process involving the following key steps:
Aromatization: The initial step involves the bromine/sulphuric acid-mediated aromatization of diethyl succinoylsucinate.
Hydrolysis: The resulting intermediate undergoes hydrolysis to yield 2,5-dihydroxyterephthalic acid.
Industrial Production Methods
Industrial production of 2,5-Bis(2,4-dihydroxybenzoyl)terephthalic acid typically involves large-scale implementation of the aforementioned synthetic routes, with optimization for yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(2,4-dihydroxybenzoyl)terephthalic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2,5-Bis(2,4-dihydroxybenzoyl)terephthalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-Bis(2,4-dihydroxybenzoyl)terephthalic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby exerting antioxidant effects.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways by interacting with specific receptors or proteins.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydroxyterephthalic acid: A precursor in the synthesis of 2,5-Bis(2,4-dihydroxybenzoyl)terephthalic acid, with similar structural features but lacking the benzoyl groups.
2,4-Dihydroxybenzoyl chloride: Used in the benzoylation step of the synthesis, shares the dihydroxybenzoyl moiety.
Terephthalic acid: The core structure of the compound, widely used in the production of polyesters.
Uniqueness
2,5-Bis(2,4-dihydroxybenzoyl)terephthalic acid is unique due to its dual benzoyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
828912-30-7 |
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Molecular Formula |
C22H14O10 |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
2,5-bis(2,4-dihydroxybenzoyl)terephthalic acid |
InChI |
InChI=1S/C22H14O10/c23-9-1-3-11(17(25)5-9)19(27)13-7-16(22(31)32)14(8-15(13)21(29)30)20(28)12-4-2-10(24)6-18(12)26/h1-8,23-26H,(H,29,30)(H,31,32) |
InChI Key |
RJTAZRSXKVQUGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)C2=CC(=C(C=C2C(=O)O)C(=O)C3=C(C=C(C=C3)O)O)C(=O)O |
Origin of Product |
United States |
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